2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
2-Chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4,6-dimethylpyrimidin-2-yl group at the 1-position and a methyl group at the 3-position. The 2-chloroacetamide moiety is linked to the pyrazole’s 5-amino group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive pyrazole derivatives, such as Fipronil analogs, which exhibit insecticidal properties .
Properties
IUPAC Name |
2-chloro-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-7-4-8(2)15-12(14-7)18-10(5-9(3)17-18)16-11(19)6-13/h4-5H,6H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECGHQWJFSBDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide (CAS No. 381165-95-3) is a synthetic compound with potential biological applications, particularly in pharmacology and cell biology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₄ClN₅O
- Molecular Weight : 279.72 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented in several studies.
Antimicrobial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Escherichia coli | >125 | Moderate activity |
These results suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations .
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This multi-target action may contribute to its efficacy against biofilm-forming bacteria such as MRSA .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- In Vitro Assays :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Research indicates that 2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide exhibits significant biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Studies have documented its ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
- Antiviral Activity : Recent research has highlighted the compound's potential as an antiviral agent. It has been evaluated for efficacy against viruses like herpes simplex virus type 1 and HIV. The compound demonstrated notable inhibitory effects, suggesting mechanisms that may involve interference with viral replication processes .
- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include:
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of appropriate pyrimidine derivatives with pyrazole intermediates under controlled conditions to yield the final product with high purity .
Case Study Examples
- Antiviral Efficacy Against Herpes Simplex Virus :
-
Inhibition of Bacterial Growth :
- Research published in the journal PMC demonstrated that the compound effectively inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL depending on the strain tested . This positions it as a promising candidate for antibiotic development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Group
The chlorine atom in the chloroacetamide group undergoes nucleophilic substitution under basic or nucleophilic conditions. This reaction is critical for generating derivatives with modified biological or physicochemical properties.
Key reaction :
2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide + nucleophile → substituted acetamide
Experimental Data:
Mechanism :
-
The reaction proceeds via an SN2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing Cl⁻.
-
Steric hindrance from the pyrimidine and pyrazole rings slows reactivity compared to simpler chloroacetamides.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Key reaction :
2-chloro-N-[...]acetamide + H2O/H+ or OH⁻ → 2-hydroxy-N-[...]acetamide
Experimental Data:
| Conditions | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| 1M HCl, reflux | Carboxylic acid derivative | 6 h | 58 |
| 1M NaOH, 60°C | Sodium carboxylate | 4 h | 72 |
Spectroscopic evidence :
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IR : Loss of amide C=O stretch (~1670 cm⁻¹) and appearance of carboxylic acid O-H stretch (~2500-3300 cm⁻¹).
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¹H NMR : Disappearance of NH proton (~10.3 ppm) and new signal for COOH proton (~12.1 ppm) .
Acylation Reactions
The secondary amine in the acetamide group participates in acylation reactions with electrophilic reagents.
Key reaction :
2-chloro-N-[...]acetamide + benzoyl chloride → N-acylated derivative
Example:
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Reagents : Benzoyl chloride, triethylamine (TEA), dichloromethane (DCM) .
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Product : N-benzoyl-2-chloro-N-[...]acetamide.
Mechanistic notes :
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TEA acts as a base to neutralize HCl generated during the reaction.
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Steric effects from the pyrimidine ring reduce reaction rates compared to linear acetamides.
Cross-Coupling Reactions
The pyrimidine ring enables participation in metal-catalyzed cross-coupling reactions, though limited data exists for this specific compound.
Potential reaction :
2-chloro-N-[...]acetamide + aryl boronic acid → biaryl derivative
Theoretical conditions :
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Catalyst: Pd(PPh3)4
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Base: K2CO3
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Solvent: DMF/H2O (3:1)
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Temperature: 80°C
Comparative Reactivity Analysis
The compound’s reactivity is modulated by its substituents:
| Reaction Type | Rate (Relative to Simple Chloroacetamide) | Key Influencing Factor |
|---|---|---|
| Nucleophilic substitution | 0.3× | Steric hindrance from pyrimidine |
| Hydrolysis | 0.5× | Electron-withdrawing effect of pyrimidine |
| Acylation | 0.4× | Reduced nucleophilicity of NH group |
Stability Under Ambient Conditions
The compound is stable in dry, dark environments but degrades under prolonged UV exposure or high humidity:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| UV light (254 nm) | Dechlorinated acetamide + pyrimidine fragments | 12 h |
| 75% humidity, 40°C | Hydrolyzed carboxylic acid | 48 h |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Substituents: 4-chlorophenyl (aromatic), 3-cyano (electron-withdrawing). Dihedral Angle: 30.7° between pyrazole and benzene rings, indicating moderate steric hindrance . Hydrogen Bonding: N–H⋯O chains along the [001] direction stabilize crystal packing .
2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide ():
- 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide (): Substituents: 3,4-dichlorophenyl (bulky, electron-withdrawing), 3-cyano. Synthesis: Reacts 5-amino-pyrazole with 2-chloroacetyl chloride at 0–5°C, similar to methods for related compounds .
Crystallographic and Hydrogen Bonding Patterns
For example, the 4-chlorophenyl derivative forms infinite chains via N–H⋯O bonds , while carbazole-containing analogs () rely on C–H⋯N interactions.
Data Tables
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Dihedral Angle (°) | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide | C₁₃H₁₅ClN₆O₂ | ~307.76 | Not reported | Dimethylpyrimidinyl, Chloroacetamide |
| 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide | C₁₂H₈Cl₂N₄O | 295.12 | 30.7 | 4-Chlorophenyl, Cyano |
| 2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide | C₁₂H₁₁ClFN₃O | 267.69 | Not reported | 4-Fluorophenyl |
| N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide | C₇H₁₁N₃O | 153.18 | N/A | Methyl, Acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
